

# Dimethyl 5-bromopyridine-2,3-dicarboxylate structural formula

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## Compound of Interest

Compound Name: *Dimethyl 5-bromopyridine-2,3-dicarboxylate*

Cat. No.: *B1424152*

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An In-depth Technical Guide to **Dimethyl 5-bromopyridine-2,3-dicarboxylate**

## Introduction

**Dimethyl 5-bromopyridine-2,3-dicarboxylate** is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its pyridine core, substituted with a bromine atom and two methyl ester groups, offers a unique combination of reactivity and structural rigidity. This guide provides an in-depth analysis of its structural characteristics, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups makes it an invaluable intermediate for creating complex molecular architectures, particularly in the synthesis of pharmacologically active agents and advanced materials.<sup>[1]</sup>

## Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **Dimethyl 5-bromopyridine-2,3-dicarboxylate** is a solid, often appearing as a yellow powder, at room temperature.<sup>[1]</sup> Its structure is defined by a pyridine ring with methyl carboxylate groups at the C2 and C3 positions and a bromine atom at the C5 position.<sup>[1]</sup> This arrangement is crucial, as the electron-withdrawing nature of the bromine and the ester groups significantly influences the electron density of the pyridine ring, impacting its reactivity in subsequent chemical transformations.<sup>[1]</sup>

Key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	521980-82-5	<a href="#">[2]</a> , <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	<a href="#">[2]</a> , <a href="#">[1]</a>
Molecular Weight	274.07 g/mol	<a href="#">[3]</a> , <a href="#">[1]</a>
IUPAC Name	dimethyl 5-bromopyridine-2,3-dicarboxylate	<a href="#">[4]</a>
Synonyms	5-Bromo-pyridine-2,3-dicarboxylic acid dimethyl ester	<a href="#">[5]</a>
Appearance	Solid, Yellow powder	<a href="#">[1]</a>
Melting Point	~165°C	<a href="#">[1]</a>
SMILES	<chem>COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC</chem>	<a href="#">[1]</a>
InChI Key	JYRYOIMMYLBBNZ-UHFFFAOYSA-N	<a href="#">[2]</a> , <a href="#">[3]</a>
Storage Conditions	Sealed in dry, room temperature	<a href="#">[2]</a>

## Spectroscopic Profile for Structural Elucidation

Confirmation of structure and purity is paramount in synthesis. For **Dimethyl 5-bromopyridine-2,3-dicarboxylate**, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary analytical tools.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides unambiguous confirmation of the structure. In a typical spectrum recorded in CDCl<sub>3</sub>, two distinct doublets are observed in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant ( $J \approx 2.2$  Hz) is characteristic of meta-coupling. Two singlets in the upfield region correspond to the two non-equivalent methyl ester groups.[\[6\]](#)

- $\delta$  8.75-8.76 (d,  $J = 2.2$  Hz, 1H): Aromatic proton at C6.
- $\delta$  8.23-8.24 (d,  $J = 2.2$  Hz, 1H): Aromatic proton at C4.
- $\delta$  3.93 (s, 3H): Methyl protons of one ester group.
- $\delta$  3.89 (s, 3H): Methyl protons of the second ester group.<sup>[6]</sup>
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The compound readily protonates to show a clear  $[M+H]^+$  peak at  $m/z$  274.0, consistent with its molecular formula.<sup>[6]</sup>

This spectroscopic signature is a critical quality control checkpoint to ensure the material's identity and purity before its use in further synthetic steps.

## Synthesis Protocol and Mechanistic Rationale

The synthesis of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** is efficiently achieved from commercially available 2,3-pyridinedicarboxylic acid. The process involves two key transformations in a one-pot procedure: Fischer esterification followed by electrophilic bromination.<sup>[6]</sup>

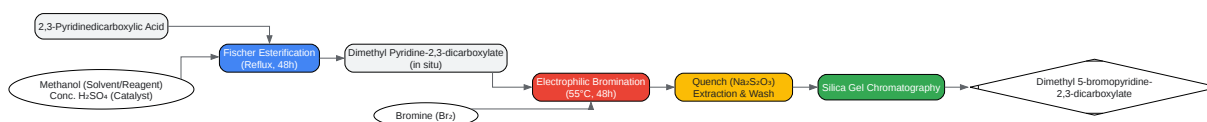
### Detailed Experimental Protocol

- Esterification:
  - To a suspension of 2,3-pyridinedicarboxylic acid (1 eq) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at room temperature.
  - Heat the mixture to reflux and maintain for 48 hours. Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic for attack by methanol. A prolonged reflux is necessary to drive the equilibrium towards the diester product.
- Bromination:
  - Cool the reaction mixture to approximately 40°C.

- Slowly add bromine (2.5 eq) dropwise over a period of 2 hours. Causality: The pyridine ring is deactivated by the two ester groups, requiring forcing conditions for bromination. The esterification must be complete, as the carboxylic acid groups would be even more deactivating. Bromine is added slowly to control the exothermic reaction and prevent side-product formation.
- Heat the mixture to 55°C and maintain for 48 hours. Rationale: This heating step provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C5 position, which is the most activated position on the deactivated ring.
- Work-up and Purification:
  - Concentrate the reaction mixture under vacuum to remove excess methanol.
  - Dissolve the residue in isopropyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to quench unreacted bromine), followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
  - Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final product as a yellow solid.<sup>[6]</sup>

An alternative approach involves the direct esterification of 5-bromopyridine-2,3-dicarboxylic acid with methanol, which can be advantageous if the brominated diacid is readily available.<sup>[1]</sup>

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

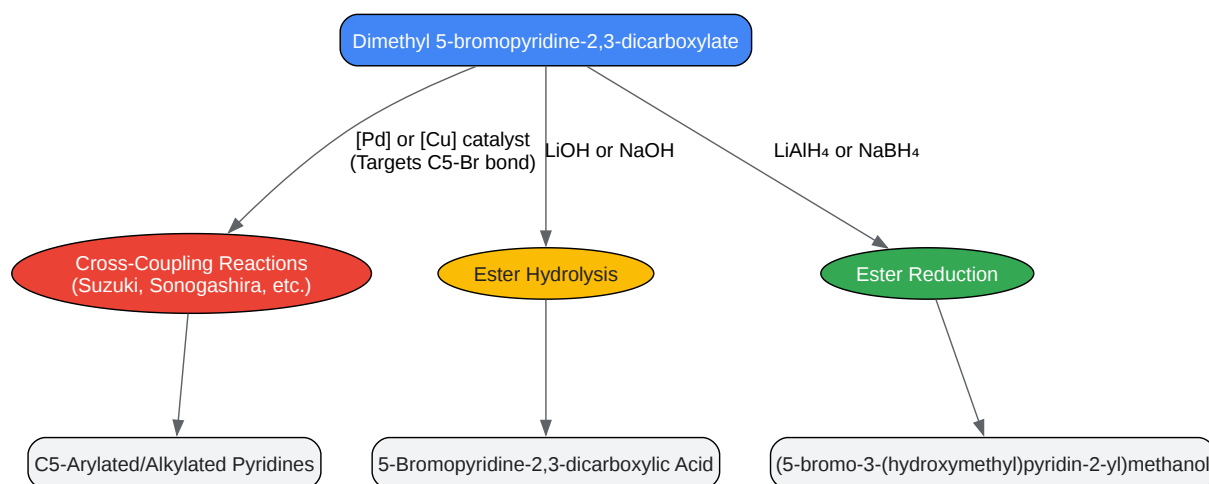
## Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups.

- **Bromine at C5:** This is the primary site for introducing molecular diversity. It serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the construction of complex bi-aryl systems or the introduction of amine functionalities common in bioactive molecules.<sup>[1]</sup>
- **Ester Groups at C2 and C3:** These groups can be hydrolyzed back to carboxylic acids, which can then be used for amide bond formation. They can also be reduced to alcohols or converted to other functional groups. The steric hindrance around the C2 and C3 positions can be exploited for selective transformations.<sup>[1]</sup>

This multi-functional nature makes it a powerful platform for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.<sup>[7]</sup>

## Synthetic Potential Diagram



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Caption: Key reaction pathways for **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

## Applications in Research and Development

The unique structural features of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** have led to its use in several high-value research areas.

- **Medicinal Chemistry:** It is a crucial intermediate in the synthesis of kinase inhibitors and other targeted therapeutics for neurological and inflammatory diseases.<sup>[7]</sup> Its significance is underscored by its identification as "Atogepant Impurity 21," linking it to the manufacturing process of Atogepant, a CGRP receptor antagonist used for migraine prevention.<sup>[1][8]</sup> This highlights its relevance in pharmaceutical process development and quality control.
- **Metal-Organic Frameworks (MOFs):** The di-carboxylate functionality, often after hydrolysis of the esters, makes this molecule and its derivatives excellent ligands for constructing MOFs.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylates can coordinate with metal ions (like  $\text{Ni}^{2+}$ ) to form stable, porous structures with potential applications in catalysis, gas storage, and separation.[9]

- **Agrochemicals:** The pyridine scaffold is a common feature in modern pesticides. This compound serves as a starting material for novel herbicides and insecticides, where the bromine atom can be replaced to tune the biological activity and selectivity of the final product.[7]

## Safety and Handling

As with any laboratory chemical, proper handling is essential. **Dimethyl 5-bromopyridine-2,3-dicarboxylate** is classified as a warning-level hazard.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
- **Precautionary Measures:**
  - Use in a well-ventilated area or fume hood.[10]
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
  - Avoid breathing dust.[10]
  - Wash hands thoroughly after handling.[10]
  - Store in a tightly sealed container in a dry, room-temperature environment.[2]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[10]

## Conclusion

**Dimethyl 5-bromopyridine-2,3-dicarboxylate** is more than just a chemical intermediate; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and established synthesis route make it a reliable and valuable

tool for researchers. From enabling the exploration of new therapeutic agents to the construction of novel materials, its importance in advanced scientific research is firmly established.

## References

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